

LC-MS/MS method for quantifying Rivanicline in plasma

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Compound of Interest

Compound Name: **Rivanicline**

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An Application Note and Protocol for the Bioanalytical Quantification of **Rivanicline** in Human Plasma via LC-MS/MS

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Rivanicline** in human plasma.

Rivanicline is a potent and selective partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor, and its precise measurement in biological matrices is fundamental for pharmacokinetic (PK) and toxicokinetic assessments in drug development.^[1] The described protocol utilizes a straightforward protein precipitation procedure for sample preparation and employs a stable isotope-labeled internal standard (**Rivanicline-d4**) to ensure the highest degree of accuracy and precision.^[2] The method has been developed and validated in accordance with international bioanalytical method validation guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.^{[3][4]}

Introduction and Scientific Rationale

Rivanicline (TC-2403) has been investigated for its potential therapeutic benefits in cognitive disorders. To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity, sensitivity, and speed.^{[5][6]}

The core principle of this method is the specific detection of **Rivanicline** based on its molecular mass and fragmentation pattern. After extraction from the plasma matrix, the analyte is chromatographically separated from endogenous components and then ionized and fragmented in the mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and minimizes interference.^[7] The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and has nearly identical chemical and physical properties, is critical for correcting any variability during sample processing and analysis, such as matrix effects or instrument fluctuations.^{[8][9]}

Materials, Reagents, and Instrumentation

Materials and Reagents

- **Rivanicline** reference standard ($\geq 98\%$ purity)
- **Rivanicline-d4** (Internal Standard, IS) ($\geq 98\%$ purity, isotopic purity $\geq 99\%$)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade (e.g., Milli-Q or equivalent)
- Formic acid (FA), LC-MS grade ($\geq 99\%$)
- Ammonium Formate, LC-MS grade
- Control human plasma (K2EDTA anticoagulant) sourced from accredited suppliers.

Instrumentation

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).^[10]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).^[11]

- Analytical Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 100 x 2.1 mm, 3.5 μ m).[\[12\]](#)
- Data System: Chromatography and mass spectrometry control and data acquisition software (e.g., Sciex Analyst®, Waters MassLynx).

Experimental Protocols

Preparation of Stock and Working Solutions

The accuracy of the entire assay is founded upon the correct preparation of these initial solutions.

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 5 mg of **Rivanicline** and **Rivanicline-d4** into separate volumetric flasks.
 - Dissolve in methanol to create a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.
- Spiking Working Solutions:
 - Prepare serial dilutions of the **Rivanicline** primary stock solution with 50:50 (v/v) Methanol:Water to create a series of working solutions for calibration standards (CS) and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the **Rivanicline-d4** primary stock solution with acetonitrile. This solution will be used as the protein precipitation agent, simplifying the workflow. Store at 2-8°C.

Preparation of Calibration Standards and Quality Controls

- Thaw control human plasma at room temperature.

- Spike the blank plasma with the appropriate **Rivanicline** working solutions to achieve the final concentrations for the calibration curve and QC samples. The volume of the spiking solution should not exceed 5% of the plasma volume to maintain the integrity of the matrix.
- Vortex each concentration gently for 30 seconds.
- Prepare aliquots and store at -80°C until analysis.[13]

Table 1: Suggested Concentrations for Calibration Standards and Quality Controls

Sample Type	Concentration Levels (ng/mL)
Calibration Curve (CS)	0.1, 0.2, 0.5, 2, 10, 50, 100, 200
Quality Control (QC)	0.1 (LLOQ), 0.3 (Low), 15 (Mid), 150 (High)

Plasma Sample Preparation: Protein Precipitation

This method was chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins.[5]

- Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the IS Working Solution (100 ng/mL **Rivanicline**-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
- Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the clear supernatant into an autosampler vial.
- Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument configuration used.

Table 2: Liquid Chromatography (LC) Conditions

Parameter	Condition	Rationale
Column	Zorbax Extend-C18, 100 x 2.1 mm, 3.5 μ m	Provides good retention and peak shape for small polar molecules.
Mobile Phase A	0.1% Formic Acid in Water	The acidic modifier promotes protonation of the analyte for positive mode ESI.[14]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is an effective organic solvent for eluting the analyte from a C18 column.
Flow Rate	0.4 mL/min	A standard flow rate for this column dimension, balancing speed and efficiency.
Gradient Program	0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (5% B)	A gradient elution ensures that the analyte is resolved from early-eluting matrix components and the column is cleaned and re-equilibrated effectively.
Injection Volume	5 μ L	A small volume minimizes potential column overload and matrix effects.
Column Temperature	40 °C	Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Autosampler Temp	10 °C	Maintains the stability of the processed samples awaiting injection.

Table 3: Mass Spectrometry (MS) Conditions

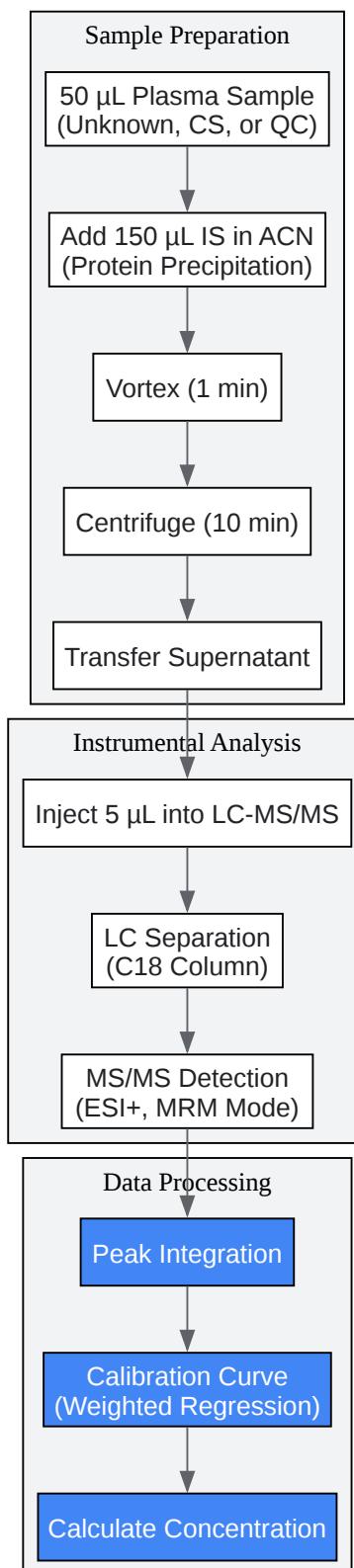
Parameter	Setting	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	Rivanicline contains basic nitrogen atoms that are readily protonated.[15]
MRM Transitions	Rivanicline: m/z 188.1 → 131.1 Rivanicline-d4: m/z 192.1 → 135.1	These transitions (hypothetical, require experimental confirmation) represent the protonated parent ion and a stable, characteristic product ion, ensuring specificity.[16]
Ion Source Gas 1	50 psi	Optimized for nebulization.
Ion Source Gas 2	60 psi	Optimized for heating and desolvation.
Curtain Gas	30 psi	Prevents neutral molecules from entering the mass analyzer.
IonSpray Voltage	5500 V	The high voltage potential facilitates the ionization process.
Temperature	500 °C	Aids in the desolvation of droplets from the ESI probe.
Dwell Time	150 ms	Sufficient time to acquire an adequate number of data points across the chromatographic peak.
Collision Energy (CE)	Optimized via infusion (e.g., 25-35 eV)	The energy required to induce fragmentation of the precursor ion into the desired product ion.

Bioanalytical Method Validation

A full method validation must be performed to demonstrate that the assay is reliable for its intended purpose, adhering to guidelines from regulatory bodies like the EMA or FDA.[3][4]

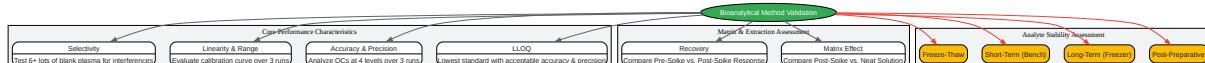
- Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of **Rivanicline** and the IS.
- Linearity and Range: The calibration curve should be prepared and analyzed on at least three separate days. The curve is typically fitted with a weighted ($1/x^2$ or $1/x$) linear regression. A correlation coefficient (r^2) of >0.99 is desired.
- Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in quintuplicate over at least three separate analytical runs. The mean accuracy should be within $\pm 15\%$ ($\pm 20\%$ at LLOQ) of the nominal value, and the precision (%RSD) should not exceed 15% (20% at LLOQ).[1]
- Matrix Effect: Evaluated to ensure that endogenous components in plasma do not suppress or enhance the ionization of the analyte or IS. This is typically done by comparing the peak response of the analyte in post-extraction spiked blank plasma to its response in a neat solution.[9]
- Recovery: The efficiency of the extraction process is determined by comparing the analyte peak area from a pre-extraction spiked sample to that of a post-extraction spiked sample.[17]
- Stability: Analyte stability is tested under various conditions that mimic sample handling and storage:
 - Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temp)
 - Short-Term (Bench-Top) Stability: (e.g., 24 hours at room temp)
 - Long-Term Stability: (e.g., 3 months at -80°C)
 - Post-Preparative Stability: (in autosampler, e.g., 48 hours at 10°C)

Visual Workflow and Logic Diagrams



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Caption: Overall analytical workflow for **Rivanicline** quantification.



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Caption: Key components of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described provides a definitive and reliable protocol for the quantification of **Rivanicline** in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis, which is crucial in supporting extensive pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures data integrity. Proper method validation according to regulatory guidelines is mandatory before applying this protocol to the analysis of clinical or preclinical study samples.

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